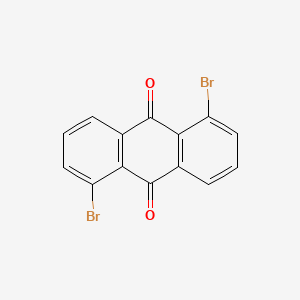

1,5-Dibromoanthraquinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1,5-Dibromoanthraquinone often involves halogenation of anthraquinone compounds. For instance, a related compound, 1,5-Di(hydroxyethoxyethoxyl) anthraquinone, was synthesized from 1,5-dichloroanthraquinone and glycol under alkaline conditions, highlighting the adaptability of anthraquinone derivatives to various substituents and functional groups through halogenation and subsequent reactions (Liu Yao-qi, 2010).

Molecular Structure Analysis

The molecular structure of this compound, like its derivatives, can be characterized by spectroscopic methods such as HPLC-MS, NMR, IR, and UV-vis, providing detailed information on its functional groups, molecular geometry, and electronic transitions. Such structural characterization is crucial for understanding its reactivity and properties (You Meng-yun, 2011).

Chemical Reactions and Properties

Anthraquinone derivatives engage in various chemical reactions, including photoamination, where 1-Amino-2,4-dibromoanthraquinone was photoaminated by alkylamines under irradiation. This process highlights the photosensitive nature and reactivity of bromoanthraquinones towards nucleophilic substitution, which is critical for the synthesis of dyes and functional materials (H. Inoue & M. Hida, 1974).

Physical Properties Analysis

The physical properties of anthraquinone derivatives, including this compound, are influenced by their molecular structure. The presence of halogen atoms affects their melting point, solubility, and crystalline structure, which can be studied through recrystallization and melting point determination, as well as X-ray crystallography (B. Deppisch & G. D. Nigam, 1980).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards nucleophilic and electrophilic substitution, redox behavior, and interaction with other chemical species, can be deduced from its electronic structure and functional groups. Studies on similar compounds demonstrate the potential for varied chemical transformations, essential for applications in dye synthesis and organic electronics (N. Seidel et al., 2013).

Applications De Recherche Scientifique

Toxicology and Carcinogenesis

- Toxicology Studies : 1,5-Dibromoanthraquinone has been the subject of toxicological studies due to its use in the textile industry. Studies in rats and mice have provided insights into its potential carcinogenic properties and its effects on various organs (National Toxicology Program technical report series, 1996) National Toxicology Program technical report series.

Photochemical Reactions

- Photoamination Reactions : The compound has been studied for its photoamination reactions, which are significant in understanding its chemical behavior under light exposure. This research is crucial for applications in photochemistry and material sciences (H. Inoue, M. Hida, Chemistry Letters, 1974) Chemistry Letters.

Dye Synthesis

- Synthesis of Dyes : this compound is a key precursor in the synthesis of various dyes, particularly blue acid dyes used in the textile industry. Its properties allow for the creation of dyes with specific spectrophotometric characteristics (J. Kraska, K. Blus, Dyes and Pigments, 1987) Dyes and Pigments.

Carcinogenicity Studies

- Ras Mutations in Tumors : Studies have shown that this compound can induce specific mutations in the ras proto-oncogenes in laboratory animals, which is vital for understanding its carcinogenic potential and mechanisms (S. Hayashi et al., Toxicologic Pathology, 2001) Toxicologic Pathology.

Precursors for Dyes and Drugs

- Bromaminic Acid Analogues : As a precursor, this compound is crucial for obtaining both dyes and biologically active compounds, signifying its importance in both the textile and pharmaceutical industries (E. Malik et al., Beilstein Journal of Organic Chemistry, 2015) Beilstein Journal of Organic Chemistry.

Supramolecular Systems

- Halogen Bonds in Supramolecular Systems : The compound has been used to study halogen bonds in planar supramolecular systems, aiding in understanding the molecular interactions at play in these systems (Jong Keon Yoon et al., Journal of Physical Chemistry C, 2011) Journal of Physical Chemistry C.

Molecular Docking and DFT Studies

- Molecular Docking Studies : Research involving molecular docking and density functional theory (DFT) calculations has utilized this compound to demonstrate binding interactions with metal ions, showcasing its potential in the field of chemistry and materials science (S. Mohandoss et al., Sensors and Actuators B-chemical, 2016) Sensors and Actuators B-chemical.

Safety and Hazards

When handling 1,5-Dibromoanthraquinone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

Anthraquinones, a class of compounds to which 1,5-dibromoanthraquinone belongs, are known to interact with various cellular proteins . These interactions can influence a range of biological processes, potentially leading to therapeutic effects or toxicity .

Mode of Action

Anthraquinones are known to interact with essential cellular proteins, which can inhibit cancer progression . .

Biochemical Pathways

Anthraquinones are known to influence various biochemical pathways, which can lead to diverse downstream effects

Result of Action

Anthraquinones have been associated with various biological activities, including anti-inflammatory, immunoregulatory, antihyperlipidemic, and anticancer effects . The specific effects of this compound at the molecular and cellular levels require further investigation.

Analyse Biochimique

Biochemical Properties

1,5-Dibromoanthraquinone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity .

Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. For instance, it can bind to kinases, which are enzymes that play a pivotal role in phosphorylation processes. The binding of this compound to kinases can modulate their activity, thereby influencing downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . This is achieved by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic process.

Furthermore, this compound can affect gene expression by modulating transcription factors. This compound has been shown to inhibit the activity of transcription factors such as NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cell survival . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This binding is facilitated by the bromine atoms, which enhance the compound’s affinity for the enzyme’s active site.

In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors. The compound can inhibit the DNA-binding activity of transcription factors such as NF-κB, thereby preventing the transcription of target genes . This inhibition is achieved through the direct binding of this compound to the transcription factor, blocking its interaction with DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.

In vivo studies have demonstrated that the long-term effects of this compound on cellular function are dose-dependent. Higher concentrations of the compound can result in significant cytotoxicity, leading to cell death and tissue damage . These findings highlight the importance of carefully monitoring the dosage and exposure duration when using this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal adverse effects, while higher doses can lead to significant toxicity . In animal models, high doses of this compound have been associated with liver and kidney damage, as well as hematological abnormalities .

Threshold effects have also been observed, where a certain dosage level must be reached before significant toxic effects are seen. This threshold effect is important for determining the safe and effective dosage range for this compound in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism involves the addition of functional groups to the compound, making it more water-soluble and facilitating its excretion from the body.

The metabolic pathways of this compound also include conjugation reactions, such as glucuronidation and sulfation, which further enhance the compound’s solubility and excretion . These metabolic processes are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its transport to various cellular compartments.

In tissues, this compound is distributed primarily to organs with high blood flow, such as the liver, kidneys, and lungs . The compound’s distribution is influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals .

The localization of this compound to the mitochondria is particularly important for its cytotoxic effects, as it can disrupt mitochondrial function and induce apoptosis . This targeting is facilitated by the presence of specific sequences within the compound that direct it to the mitochondria.

Propriétés

IUPAC Name |

1,5-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLOAAMZYZYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348618 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

602-77-7 | |

| Record name | 1,5-Dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of bromine atoms in 1,5-dibromoanthraquinone contribute to its self-assembly on a gold surface?

A1: The research demonstrates that the bromine atoms in this compound play a crucial role in its self-assembly on the Au(111) surface. [] The bromine atoms act as halogen bond donors, forming weak interactions with electron-rich regions of neighboring molecules. These halogen bonds, along with hydrogen bonds, guide the formation of specific two-dimensional supramolecular structures. This highlights the significance of halogen bonding in directing molecular self-assembly, particularly in systems containing halogenated aromatic compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)